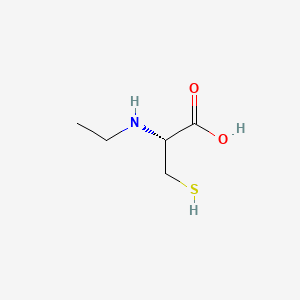
Cysteine, ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine, ethyl- is a derivative of the amino acid cysteine, where the ethyl group is attached to the sulfur atom. This compound is known for its potential therapeutic applications and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to modulate cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, ethyl- typically involves the esterification of cysteine. One common method is the reaction of cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of cysteine ethyl ester .
Industrial Production Methods
Industrial production of cysteine, ethyl- often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity cysteine, ethyl- .
化学反応の分析
Types of Reactions
Cysteine, ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
科学的研究の応用
Cysteine, ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in cellular redox regulation and signaling.
Medicine: Investigated for its potential to mitigate oxidative stress and its therapeutic effects in conditions such as neurodegenerative diseases.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products .
作用機序
Cysteine, ethyl- exerts its effects primarily through its antioxidant properties. It can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways involved in cellular stress responses and inflammation .
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
L-cysteine: The natural form of cysteine without any modifications.
s-Ethyl cysteine: Another derivative with an ethyl group attached to the sulfur atom
Uniqueness
Cysteine, ethyl- is unique due to its specific esterification, which enhances its lipophilicity and cellular uptake compared to other cysteine derivatives. This makes it particularly useful in applications where enhanced bioavailability is desired .
特性
CAS番号 |
1320-75-8 |
|---|---|
分子式 |
C5H11NO2S |
分子量 |
149.21 g/mol |
IUPAC名 |
(2R)-2-(ethylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-4(3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
SMLNREUXXJESLR-BYPYZUCNSA-N |
異性体SMILES |
CCN[C@@H](CS)C(=O)O |
正規SMILES |
CCNC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)


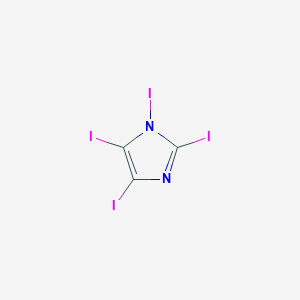
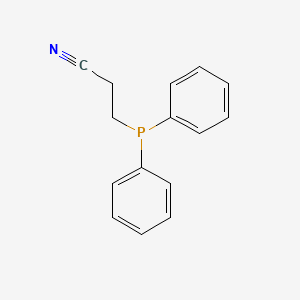
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
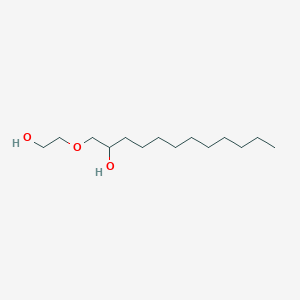
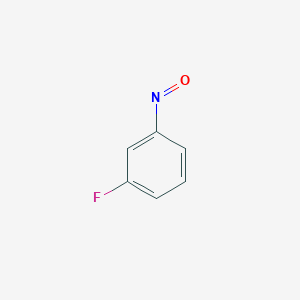
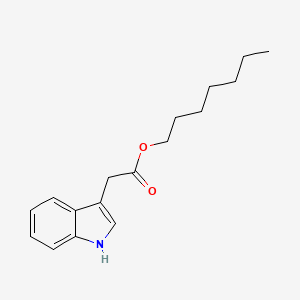
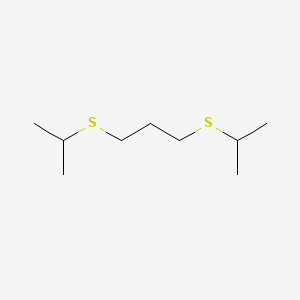
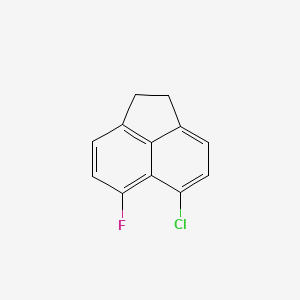
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
